Kinase Inhibition: Proven PDGFR-beta and c-Kit Activity as a Key Intermediate in US8853207B2
The compound 2-(1H-pyrazol-1-yl)cyclohexan-1-amine is a crucial synthetic precursor to Example 2 in US Patent 8853207B2. The final compound, derived from this building block, demonstrates potent and selective inhibition of key receptor tyrosine kinases (RTKs). It inhibits PDGFR-beta kinase activity with an IC50 of 859 nM and c-Kit kinase activity with an IC50 of 201 nM [1]. This contrasts with many structurally similar pyrazole-containing building blocks that lack such documented and specific kinase inhibitory profiles in the final drug-like molecule [2].
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | PDGFR-beta: IC50 = 859 nM; c-Kit: IC50 = 201 nM (for the final patented compound derived from this building block) |
| Comparator Or Baseline | Other pyrazole-containing building blocks (Class-level baseline) |
| Quantified Difference | Documented sub-micromolar to low-nanomolar activity against specific RTKs, whereas activity for most similar building blocks is unreported or absent. |
| Conditions | In vitro kinase assay measuring [33P] incorporation into substrate. Specific conditions described in US8853207B2. |
Why This Matters
This data provides direct, quantitative evidence that this specific building block enables the creation of potent, target-specific kinase inhibitors, justifying its selection for medicinal chemistry programs focused on RTK-related diseases.
- [1] BindingDB. (n.d.). Affinity Data for BDBM135797 (US8853207, Example-2). IC50: 859nM for PDGFR-beta and 201nM for C-kit. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=135797. Accessed April 22, 2026. View Source
- [2] PubChemLite. (n.d.). 2-(1h-pyrazol-1-yl)cyclohexan-1-amine (OEDWWEUVTQJUBT-UHFFFAOYSA-N). Patent count: 8; Literature count: 0. https://pubchemlite.lcsb.uni.lu/#OEDWWEUVTQJUBT-UHFFFAOYSA-N. Accessed April 22, 2026. View Source
